molecular formula C20H18O5 B12421670 (2E)-Demethoxy Curcumin-d7

(2E)-Demethoxy Curcumin-d7

Cat. No.: B12421670
M. Wt: 345.4 g/mol
InChI Key: HJTVQHVGMGKONQ-MJNFMBQPSA-N
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Description

Demethoxycurcumin-d7 is a deuterated form of demethoxycurcumin, a naturally occurring curcuminoid found in turmeric (Curcuma longa). This compound is structurally similar to curcumin but lacks one methoxy group on the aromatic ring. The deuterated form, Demethoxycurcumin-d7, is used in scientific research to study the pharmacokinetics and metabolic pathways of demethoxycurcumin due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethoxycurcumin-d7 typically involves the deuteration of demethoxycurcumin. One common method is the hydrogen-deuterium exchange reaction, where demethoxycurcumin is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction replaces the hydrogen atoms with deuterium atoms, resulting in Demethoxycurcumin-d7.

Industrial Production Methods

Industrial production of Demethoxycurcumin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Demethoxycurcumin-d7 undergoes various chemical reactions, including:

    Oxidation: Demethoxycurcumin-d7 can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to tetrahydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Demethoxycurcumin-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of demethoxycurcumin.

    Biology: Investigated for its anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Demethoxycurcumin-d7 exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

    Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

    Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the Akt and Smad pathways.

Comparison with Similar Compounds

Demethoxycurcumin-d7 is compared with other curcuminoids such as:

    Curcumin: The parent compound with two methoxy groups.

    Bisdemethoxycurcumin: Lacks both methoxy groups on the aromatic rings.

    Tetrahydrocurcumin: A reduced form of curcumin.

Uniqueness

Demethoxycurcumin-d7 is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and bioavailability of demethoxycurcumin.

Conclusion

Demethoxycurcumin-d7 is a valuable compound in scientific research, offering unique advantages in studying the pharmacokinetics and metabolic pathways of demethoxycurcumin. Its various chemical reactions, therapeutic potential, and comparison with similar compounds highlight its significance in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H18O5

Molecular Weight

345.4 g/mol

IUPAC Name

(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D

InChI Key

HJTVQHVGMGKONQ-MJNFMBQPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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